molecular formula C13H6ClF3N4O2 B2679340 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole CAS No. 150149-16-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole

Cat. No.: B2679340
CAS No.: 150149-16-9
M. Wt: 342.66
InChI Key: BPXODEWLQJNVOU-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyridinyl group attached to an indazole core

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the nitro group and form the indazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O2/c14-10-4-8(13(15,16)17)6-18-12(10)20-11-2-1-9(21(22)23)3-7(11)5-19-20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXODEWLQJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-nitroindazole (1.63 g) in N,N-dimethylformamide (10 ml), 60% sodium hydride (0.5 g) was added, and the resultant mixture was stirred while cooling with ice. After 10 minutes, 2,3-dichloro-5-trifluoromethylpyridine (2.1 g) was added thereto, and the resultant mixture was stirred at room temperature for 30 minutes. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with hexane-ethyl acetate (4:1) to give 1-(3-chloro-5-trifluoromethylpyridin-2-yl)-5-nitroindazole (1.8 g)
Quantity
1.63 g
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0.5 g
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10 mL
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2.1 g
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